molecular formula C9H6ClF3O B7900920 3'-Chloro-6'-methyl-2,2,2-trifluoroacetophenone

3'-Chloro-6'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B7900920
M. Wt: 222.59 g/mol
InChI Key: KSVRPTKTZCIUAD-UHFFFAOYSA-N
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Description

3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H6ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 3’ position, a methyl group at the 6’ position, and a trifluoromethyl group at the 2,2,2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone typically involves the following steps:

    Nitration: The starting material, 3’-chloro-2,2,2-trifluoroacetophenone, undergoes nitration using a nitrating reagent under acidic conditions to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent.

    Chlorination: The amino group is replaced with a chlorine atom through a chlorination reaction.

    Deamination: Finally, the amino group is removed to yield the desired product

Industrial Production Methods

Industrial production methods for 3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-6’-methyl-2,2,2-trifluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methyl groups, along with the trifluoromethyl group, makes it a versatile compound with diverse applications in various fields .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVRPTKTZCIUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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